Bis(3-methylbutyl) Sebacate: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Formulation Applications
Bis(3-methylbutyl) Sebacate: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Formulation Applications
Executive Summary
Bis(3-methylbutyl) sebacate, commonly referred to as diisoamyl sebacate, is a specialized aliphatic dibasic acid diester. Synthesized via the esterification of sebacic acid (a 10-carbon dicarboxylic acid) and 3-methyl-1-butanol (isoamyl alcohol), this compound is increasingly recognized in pharmaceutical formulation, cosmetic engineering, and materials science. Unlike linear sebacates (e.g., dibutyl sebacate), the branched isoamyl moieties introduce unique steric hindrance, fundamentally altering its thermodynamic behavior, lipid-partitioning capabilities, and plasticizing efficiency. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its fundamental chemical properties and its field-proven applications in drug delivery and advanced formulations.
Physicochemical Profiling & Thermodynamics
The structural architecture of bis(3-methylbutyl) sebacate dictates its functional versatility. The long, flexible decanedioic acid backbone provides significant hydrophobicity, while the terminal branched methyl groups disrupt crystalline lattice formation, ensuring the compound remains an oily liquid even at depressed temperatures.
According to structural data from , the compound exhibits a high predicted XlogP of approximately 6.1, indicating exceptional lipophilicity[1]. This property is critical for its ability to partition into the lipid-rich domains of the human stratum corneum.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Scientific Significance |
| Chemical Name | Bis(3-methylbutyl) sebacate | Standard IUPAC nomenclature defining the specific ester linkages. |
| Common Synonym | Diisoamyl sebacate | Widely used terminology in cosmetic and pharmaceutical industries. |
| CAS Registry Number | 10340-42-8 | Unique numerical identifier for regulatory compliance[2]. |
| Molecular Formula | C20H38O4 | Dictates the stoichiometric requirements for synthesis[1]. |
| Molecular Weight | 342.51 g/mol | High molecular weight minimizes systemic absorption, keeping action localized[2]. |
| Predicted XlogP | ~6.1 | High lipophilicity drives partitioning into hydrophobic matrices (e.g., skin lipids)[1]. |
| Physical State | Viscous Liquid | Branched alkyl chains prevent tight molecular packing, lowering the freezing point. |
Synthesis & Purification Workflow
The industrial and laboratory-scale production of bis(3-methylbutyl) sebacate relies on acid-catalyzed Fischer esterification. The following protocol outlines a highly optimized, self-validating system designed to maximize yield while minimizing oxidative degradation.
Protocol: Laboratory-Scale Synthesis of Diisoamyl Sebacate
Objective: High-yield synthesis (>95%) of bis(3-methylbutyl) sebacate via azeotropic distillation.
Reagents:
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Sebacic acid (1.0 eq)
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3-Methyl-1-butanol (2.5 eq - slight excess)
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p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
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Toluene (Solvent)
Step-by-Step Methodology & Causality:
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Reagent Charging: Combine sebacic acid, 3-methyl-1-butanol, and toluene in a round-bottom flask. Add p-TsOH as the catalyst.
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Causality: Toluene acts as an azeotropic solvent. p-TsOH is explicitly chosen over sulfuric acid ( H2SO4 ) to prevent the oxidative degradation of the organic chains and minimize the competing etherification of the isoamyl alcohol.
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Apparatus Setup: Equip the reaction vessel with a Dean-Stark trap and a reflux condenser.
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Causality: Fischer esterification is a thermodynamically reversible equilibrium. The Dean-Stark trap continuously removes the water byproduct, driving the reaction forward according to Le Chatelier's Principle.
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Reflux & Reaction: Heat the mixture to reflux (110–120°C) until water ceases to accumulate in the trap (typically 4–6 hours).
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Causality: The boiling point of the toluene-water azeotrope ensures a steady removal of water while maintaining a thermally stable environment that prevents the degradation of the dicarboxylic backbone.
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Neutralization & Washing: Cool the mixture and wash the organic layer with 5% aqueous sodium bicarbonate ( NaHCO3 ), followed by a brine wash.
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Causality: The NaHCO3 wash neutralizes the p-TsOH catalyst and deprotonates any unreacted sebacic acid, forcing them into the aqueous phase for easy separation. Brine breaks any emulsions and pre-dries the organic layer.
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Vacuum Distillation: Dry over anhydrous Na2SO4 , evaporate the toluene under reduced pressure, and purify the crude ester via high-vacuum distillation.
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Causality: High-molecular-weight esters (MW 342.51) will thermally decompose at their atmospheric boiling points. Vacuum distillation lowers the boiling point, ensuring the isolation of a high-purity product without thermal cracking.
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Self-Validating Checkpoints:
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Reaction Completion: The physical cessation of water accumulation in the volumetric Dean-Stark trap serves as a real-time, visual validation that the equilibrium has been pushed to maximum conversion.
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Spectroscopic Validation: Fourier Transform Infrared (FTIR) spectroscopy of the final distillate must show the complete absence of a broad hydroxyl (-OH) stretch (~3300 cm⁻¹) and the presence of a sharp, intense ester carbonyl (C=O) stretch (~1735 cm⁻¹), validating absolute purity.
Figure 1: Step-by-step synthetic workflow of Bis(3-methylbutyl) sebacate via Fischer esterification.
Applications in Drug Development & Advanced Formulations
The unique physicochemical properties of bis(3-methylbutyl) sebacate make it a highly sought-after excipient in several specialized fields.
Topical & Transdermal Drug Delivery
In dermatological formulations, diisoamyl sebacate functions as an elite emollient and penetration enhancer. When applied to the skin, the ester partitions into the stratum corneum. The branched isoamyl groups create significant steric hindrance, which disrupts the highly ordered, crystalline packing of endogenous ceramides and free fatty acids. This disruption increases lipid bilayer fluidity, thereby lowering the diffusional resistance for Active Pharmaceutical Ingredients (APIs) and facilitating deeper epidermal penetration without causing cellular toxicity.
Figure 2: Mechanism of action for diisoamyl sebacate as a topical penetration enhancer.
Cosmetic Engineering and Sensory Restoration
Beyond traditional drug delivery, diisoamyl sebacate is heavily utilized in advanced cosmetic engineering.
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Sensory Restoration: Recent dermatological patents have demonstrated that applying essential oils (such as immortelle oil) in combination with specific aliphatic diesters like diisoamyl sebacate can actively increase or restore cutaneous tactile perception[3]. The ester acts as a biocompatible carrier that optimizes the delivery of the active botanical compounds to cutaneous sensory nerve endings.
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Biomaterials: In cutting-edge biomaterial science, it is utilized as a premium emollient in, providing biocompatible lubrication and texture enhancement that meets the rigorous demands of modern medicine and agriculture[4].
Fragrance Stabilization
In the perfumery and volatile compound industry, maintaining the temporal release of a fragrance is a major challenge. According to , analogous aliphatic dibasic acid diesters, explicitly including diisoamyl sebacate, act as superior perfume controlling agents[5]. The compound functions as a non-volatile fixative and diluent. Through intermolecular van der Waals interactions, it slows the evaporation rate of highly volatile top notes, stabilizing the fragrance profile over time without introducing any distorting base odors.
Toxicology & Safety Profile
The safety profile of bis(3-methylbutyl) sebacate is fundamentally linked to its metabolic fate. If absorbed systemically or acted upon by epidermal esterases, the molecule undergoes predictable enzymatic hydrolysis. The cleavage of the ester bonds yields:
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Sebacic Acid: A naturally occurring dicarboxylic acid that is safely metabolized via beta-oxidation pathways.
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3-Methyl-1-butanol (Isoamyl Alcohol): A naturally occurring aliphatic alcohol found in many biological processes and safely processed by alcohol dehydrogenase enzymes.
Because it breaks down into these benign, easily cleared metabolites, diisoamyl sebacate avoids the bioaccumulation and endocrine-disrupting toxicity often associated with synthetic phthalate plasticizers. This predictable, self-limiting degradation pathway underpins its high trustworthiness and broad regulatory acceptance in topical and cosmetic applications.
References
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PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) . PubChem.[Link]
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bis(3-methylbutyl) sebacate CAS#: 10340-42-8 . ChemWhat. [Link]
- Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters (US4110626A).
- Silk-based products, formulations, and methods of use (CA3142608A1).
- USE OF ESSENTIAL IMMORTELLE OIL TO INCREASE OR RESTORE SKIN TOUCH PERCEPTION (FR3053250A1).
Sources
- 1. PubChemLite - Bis(3-methylbutyl) sebacate (C20H38O4) [pubchemlite.lcsb.uni.lu]
- 2. chemwhat.com [chemwhat.com]
- 3. FR3053250A1 - USE OF ESSENTIAL IMMORTELLE OIL TO INCREASE OR RESTORE SKIN TOUCH PERCEPTION - Google Patents [patents.google.com]
- 4. CA3142608A1 - Silk-based products, formulations, and methods of use - Google Patents [patents.google.com]
- 5. US4110626A - Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters - Google Patents [patents.google.com]
